molecular formula C21H17IN2O4 B3444068 N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide

Cat. No. B3444068
M. Wt: 488.3 g/mol
InChI Key: GLPSNZFAWHRMSW-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide, also known as PIF, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties. PIF belongs to the family of furamides, which are compounds that contain a furan ring and an amide group. In

Mechanism of Action

The mechanism of action of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound may also activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been found to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide in lab experiments is its relatively simple synthesis method. This compound is also stable and can be stored for long periods of time. However, one limitation is that this compound has low solubility in water, which may affect its bioavailability and limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several possible future directions for the study of N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide. One direction is to further investigate its mechanism of action and the pathways involved in its anti-inflammatory and anti-tumor effects. Another direction is to explore the potential use of this compound in combination with other drugs for cancer treatment. Additionally, the development of more soluble forms of this compound may expand its use in various lab experiments.

Scientific Research Applications

N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. These properties make this compound a promising candidate for cancer treatment.

properties

IUPAC Name

N-[(E)-3-(4-iodoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17IN2O4/c1-27-17-10-4-14(5-11-17)13-18(24-21(26)19-3-2-12-28-19)20(25)23-16-8-6-15(22)7-9-16/h2-13H,1H3,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPSNZFAWHRMSW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)I)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)I)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
Reactant of Route 2
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
Reactant of Route 3
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
Reactant of Route 4
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
Reactant of Route 5
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide
Reactant of Route 6
N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide

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